molecular formula C18H18N4O2S B2818466 3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2194845-54-8

3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No. B2818466
CAS RN: 2194845-54-8
M. Wt: 354.43
InChI Key: BIISLIUFPRIGTN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole group is a heterocyclic aromatic ring, which means it would contribute to the overall stability and rigidity of the molecule. The piperidine ring is a saturated six-membered ring, which could exist in a chair conformation. The dihydropyrimidinone group is another heterocyclic ring, which would also contribute to the rigidity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzothiazole group is aromatic and thus relatively stable, but it could potentially undergo electrophilic aromatic substitution reactions. The piperidine ring could undergo reactions at the nitrogen, such as alkylation or acylation. The dihydropyrimidinone group could potentially undergo reactions at the carbonyl group, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocycles would likely make the compound relatively polar, which could influence its solubility properties. The compound could potentially form hydrogen bonds via the nitrogen atoms and the carbonyl group .

Scientific Research Applications

Design and Synthesis

Compounds incorporating the benzothiazole, pyrimidine, and piperidine moieties have been synthesized for their notable biological activities. For instance, derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide were synthesized and evaluated for their anticancer and anti-inflammatory activities, showing significant in vitro efficacy against various human tumor cell lines and excellent anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).

Anticancer Activity

Another study focused on the synthesis of 2,4,6-trisubstituted pyrimidine derivatives containing the benzothiazole moiety. Some of these compounds displayed moderate to strong antitumor activities against human cancer cell lines, including gastric and prostate cancer cells. Notably, specific derivatives showed potent antitumor activities with low toxicity to normal cells, highlighting their potential as anticancer agents (Li et al., 2020).

Antimicrobial Activity

Research into new pyridine derivatives, including those derived from 2-amino substituted benzothiazoles, has demonstrated variable and modest antimicrobial activity against investigated bacterial and fungal strains. These findings suggest the potential utility of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Structural and Molecular Analysis

Studies have also detailed the structural characteristics of related compounds, providing insights into their molecular conformations and stability. For example, the crystalline structure of risperidone, a compound with a similar structural framework, has been analyzed to understand better its hydrogen bonding and crystal packing, which are crucial for its pharmacological profile (Wang & Pan, 2006).

properties

IUPAC Name

3-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-17-3-6-19-11-22(17)10-13-4-7-21(8-5-13)18(24)14-1-2-15-16(9-14)25-12-20-15/h1-3,6,9,11-13H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIISLIUFPRIGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

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